2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride
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Overview
Description
2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C7H10ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-3-fluoropyridine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoropyridin-3-yl)ethan-1-amine
- (1R)-1-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride
Uniqueness
2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to other pyridine derivatives .
Properties
Molecular Formula |
C7H10ClFN2 |
---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
2-(2-fluoropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c8-7-6(3-4-9)2-1-5-10-7;/h1-2,5H,3-4,9H2;1H |
InChI Key |
VRXAUHRBIZTLGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)CCN.Cl |
Origin of Product |
United States |
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